2,3-Dichloroquinoline
CAS No.: 613-18-3
Cat. No.: VC2446828
Molecular Formula: C9H5Cl2N
Molecular Weight: 198.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 613-18-3 |
---|---|
Molecular Formula | C9H5Cl2N |
Molecular Weight | 198.05 g/mol |
IUPAC Name | 2,3-dichloroquinoline |
Standard InChI | InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |
Standard InChI Key | KWVNKWCJDAWNAE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl |
Introduction
Physical and Chemical Properties
2,3-Dichloroquinoline possesses well-defined physical and chemical properties that influence its behavior in chemical reactions and applications.
Basic Identification Properties
The following table presents the fundamental identification parameters for 2,3-Dichloroquinoline:
Property | Value |
---|---|
Chemical Formula | C₉H₅Cl₂N |
Molecular Weight | 198.0487 g/mol |
CAS Registry Number | 613-18-3 |
Systematic Name | 2,3-dichloroquinoline |
Physical Properties
The physical properties of 2,3-Dichloroquinoline are crucial for understanding its behavior in various chemical environments:
Property | Value |
---|---|
Boiling Point | 288.769 °C at 760 mmHg |
Flash Point | 155.958 °C |
Density | 1.408 g/cm³ |
Molar Volume | 140.674 cm³ |
Molar Refractivity | 51.977 cm³ |
Surface Tension | 51.579 dyne/cm |
Polarizability | 20.605×10⁻²⁴ cm³ |
Enthalpy of Vaporization | 50.686 kJ/mol |
Vapor Pressure | 0.004 mmHg at 25°C |
These physical properties are important considerations for handling, purification, and application of the compound in various chemical processes .
Molecular Structural Identifiers
Identifier Type | Value |
---|---|
SMILES | Clc1cc2ccccc2nc1Cl |
InChI | InChI=1/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |
InChIKey | KWVNKWCJDAWNAE-UHFFFAOYAM |
These identifiers provide standardized representations of the compound's structure that are essential for database searches and computational studies .
Physicochemical Properties
The following properties are important for predicting the compound's behavior in biological systems and environmental contexts:
Property | Value |
---|---|
LogP (Octanol-Water Partition Coefficient) | 3.54 |
LogD (pH 5.5) | 3 |
LogD (pH 7.4) | 3 |
Bioconcentration Factor (BCF) (pH 5.5) | 263 |
Bioconcentration Factor (BCF) (pH 7.4) | 263 |
Soil Adsorption Coefficient (KOC) (pH 5.5) | 1878 |
Soil Adsorption Coefficient (KOC) (pH 7.4) | 1878 |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 0 |
Freely Rotating Bonds | 0 |
Polar Surface Area | 12.89 Ų |
Index of Refraction | 1.661 |
The relatively high LogP value of 3.54 indicates that 2,3-Dichloroquinoline is lipophilic, suggesting better solubility in organic solvents than in water .
Synthesis Methodologies
Step 1: N-oxide Formation and Rearrangement
The synthesis begins with the formation of the N-oxide of 3-bromoquinoline, followed by rearrangement to produce 3-bromocarbostyril. This transformation is critical for establishing the framework for subsequent chlorination steps .
Step 2: Conversion to 3-Bromo-2-chloroquinoline
The second step involves a one-pot conversion of 3-bromocarbostyril to form 3-bromo-2-chloroquinoline. This reaction introduces the first chlorine atom at position 2 of the quinoline ring while maintaining the bromine at position 3 .
Step 3: Halogen Exchange Reaction
The final step involves a halogen exchange reaction, where the bromine atom at position 3 is replaced with a chlorine atom, resulting in the formation of 2,3-dichloroquinoline. This exchange completes the synthesis, providing the target compound with the desired dichlorination pattern .
3-Bromoquinoline → 3-Bromoquinoline N-oxide → 3-Bromocarbostyril → 3-Bromo-2-chloroquinoline → 2,3-Dichloroquinoline
Comparative Analysis with Related Compounds
Reactivity Patterns of Dichloroquinolines
Understanding the reactivity of 2,3-dichloroquinoline can be enhanced by examining the behavior of related dichloroquinoline isomers in similar reactions.
Palladium-Catalyzed Amination Reactions
Research on dichloroquinolines such as 2,6-dichloroquinoline, 2,8-dichloroquinoline, and 4,8-dichloroquinoline has demonstrated their participation in palladium-catalyzed amination reactions, though with varying degrees of selectivity:
-
2,6-Dichloroquinoline shows very low selectivity in amination reactions, often producing complicated reaction mixtures that are difficult to separate by chromatography
-
2,8-Dichloroquinoline exhibits substantially better results, with more controlled reactivity
-
4,8-Dichloroquinoline allows for more selective substitution reactions
By analogy, 2,3-dichloroquinoline would likely demonstrate its own characteristic reactivity pattern in such catalytic transformations, influenced by the specific positioning of the chlorine atoms.
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